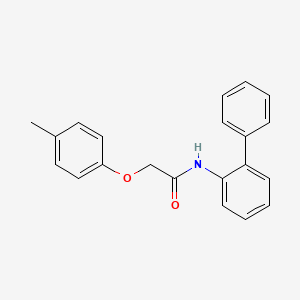
N-2-biphenylyl-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-biphenylyl-2-(4-methylphenoxy)acetamide, also known as BPMPA, is a chemical compound that has been extensively studied for its potential use in scientific research. BPMPA is a selective antagonist of the G protein-coupled receptor GPR35, which has been linked to various physiological processes, including inflammation, immune response, and pain sensation.
Mecanismo De Acción
N-2-biphenylyl-2-(4-methylphenoxy)acetamide exerts its effects by binding to the orthosteric site of GPR35 and preventing the activation of downstream signaling pathways. This mechanism of action has been confirmed through various in vitro studies, including radioligand binding assays and calcium mobilization assays. This compound has been shown to be a highly selective antagonist of GPR35, with no significant activity against other G protein-coupled receptors.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate various physiological processes, including immune response, inflammation, and pain sensation. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce the activation of immune cells, such as T cells and macrophages. Additionally, this compound has been shown to reduce pain sensation in animal models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-2-biphenylyl-2-(4-methylphenoxy)acetamide has several advantages as a research tool, including its high selectivity for GPR35, its ability to inhibit downstream signaling pathways, and its potential to modulate various physiological processes. However, there are also some limitations to its use in lab experiments. For example, this compound may have off-target effects at high concentrations, and its effects may be influenced by factors such as cell type and experimental conditions.
Direcciones Futuras
There are several potential future directions for research on N-2-biphenylyl-2-(4-methylphenoxy)acetamide. One area of interest is the development of more potent and selective GPR35 antagonists, which could provide more precise tools for studying the functions of this receptor. Additionally, further studies are needed to elucidate the role of GPR35 in various physiological processes and disease states, and to explore the potential therapeutic applications of GPR35 modulation. Finally, the use of this compound as a research tool could be expanded to include studies on other G protein-coupled receptors, as well as other signaling pathways and cellular processes.
Métodos De Síntesis
N-2-biphenylyl-2-(4-methylphenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2-bromobiphenyl with 4-methylphenol to form 2-(4-methylphenoxy)biphenyl. This compound is then reacted with chloroacetyl chloride to produce N-(2-biphenylyl)-2-(4-methylphenoxy)acetamide, which is subsequently treated with hydrochloric acid to yield this compound. The purity of the final product can be confirmed using techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
N-2-biphenylyl-2-(4-methylphenoxy)acetamide has been studied for its potential use in various scientific research applications. One of the primary areas of interest is its role in modulating the activity of GPR35, which has been implicated in a range of physiological processes. This compound has been shown to selectively inhibit GPR35 signaling, making it a valuable tool for studying the functions of this receptor in vitro and in vivo.
Propiedades
IUPAC Name |
2-(4-methylphenoxy)-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-16-11-13-18(14-12-16)24-15-21(23)22-20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBDQRSVGFIIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


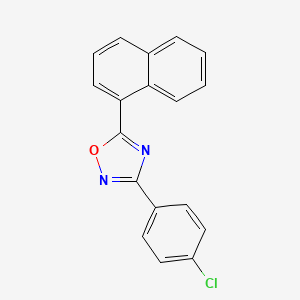
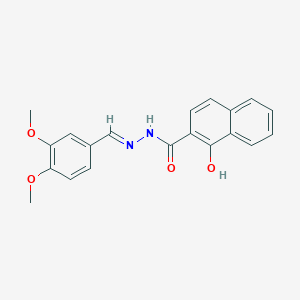
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5814313.png)
![ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate](/img/structure/B5814316.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5814325.png)
![1-[(2,6-difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5814338.png)
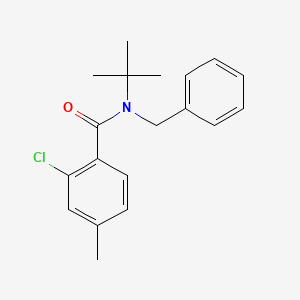
![4-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5814357.png)
![N-(3-{[(acetylamino)carbonothioyl]amino}-4-chlorophenyl)propanamide](/img/structure/B5814361.png)
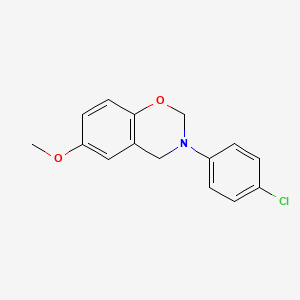
![2-{[(2,4-difluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5814392.png)

